5-Bromo-7-chlorobenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-7-chlorobenzofuran-3(2H)-one is a chemical compound that belongs to the family of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. This compound has attracted significant interest from researchers due to its various biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques and Intermediates
A novel approach to synthesizing bromo- and iodomethyl-substituted tetrahydrofurans leverages the photolysis of N-alkenoxythiazole-2(3H)-thiones and pyridine-2(1H)-thiones. This method provides a new route for the creation of halogenated organic compounds, which can be utilized in various synthetic applications, including the production of aryl-substituted tetrahydrofurans (Hartung et al., 2003).
Organic Synthesis Building Blocks
Investigation into 1-bromo-3-buten-2-one revealed its potential as a building block for organic synthesis. It has been found useful in the creation of 5-membered-aza-heterocycles and carbocycles, offering a versatile tool for chemists to design and synthesize new compounds (Westerlund et al., 2001).
Catalysis and Chemical Reactions
The selective amination of polyhalopyridines using a palladium-xantphos complex has been demonstrated to produce high yields of aminated products. This process exemplifies the catalytic capabilities of palladium complexes in facilitating specific chemical transformations (Jianguo Ji et al., 2003).
Precursors for Heteroditopic Ligands
One-pot halomethylation of 5-substituted salicylaldehydes provides an efficient method for the preparation of heteroditopic ligands. These ligands have applications in the binding of metal salts, showcasing their utility in coordination chemistry (Qiang Wang et al., 2006).
Reduction of Biomass-Derived Compounds
Catalytic reduction of furanic compounds derived from biomass into valuable chemicals and fuels highlights the potential of hydrogenation processes in the biorefinery sector. Such transformations are crucial for the sustainable conversion of biomass into a wide range of industrially relevant products (Nakagawa et al., 2013).
Versatile Precursors for Organic Synthesis
Brominated trihalomethylenones serve as versatile precursors in the synthesis of various pyrazole derivatives, demonstrating their utility in the creation of compounds with potential biological activities (Martins et al., 2013).
properties
IUPAC Name |
5-bromo-7-chloro-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETJSJMINFSMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.